Oxyhydrastinine

Vue d'ensemble

Description

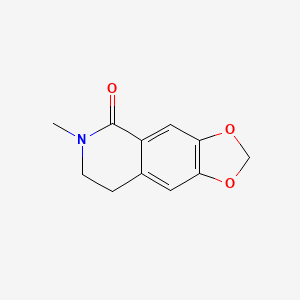

Oxyhydrastinine: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of hydrastine, an alkaloid found in the plant Hydrastis canadensis. This compound is known for its antibacterial properties and has been studied for various scientific applications .

Mécanisme D'action

Target of Action

Oxyhydrastinine, also known as Oxohydrastinine, is an isoquinolone alkaloid . Isoquinolone alkaloids are a class of compounds that demonstrate a wide range of biological activities . .

Mode of Action

Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . For isoquinolone alkaloids, the mode of action can vary widely depending on the specific compound and its targets .

Biochemical Pathways

Isoquinoline alkaloids, the class of compounds to which this compound belongs, are known to interact with various biochemical pathways due to their diverse structures .

Pharmacokinetics

Pharmacokinetics usually involves studying how the body affects a specific drug after administration .

Result of Action

As an isoquinolone alkaloid, it is likely to have a range of biological activities .

Action Environment

Environmental factors can often play a significant role in the effectiveness of many compounds .

Analyse Biochimique

Biochemical Properties

Oxohydrastinine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in oxidative stress responses, such as xanthine oxidoreductase. This enzyme catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and xanthine to uric acid, and oxohydrastinine may influence this pathway by modulating the activity of xanthine oxidoreductase . Additionally, oxohydrastinine has been shown to interact with proteins involved in cellular signaling pathways, potentially affecting their function and stability.

Cellular Effects

Oxohydrastinine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, oxohydrastinine can modulate the activity of hypoxia-inducible factors, which are critical regulators of cellular responses to low oxygen levels . This modulation can lead to changes in gene expression and metabolic adaptations that help cells cope with hypoxic conditions. Furthermore, oxohydrastinine has been shown to affect oxidative stress levels in cells, potentially protecting them from damage caused by reactive oxygen species .

Molecular Mechanism

The molecular mechanism of oxohydrastinine involves its interactions with various biomolecules, including enzymes and proteins. Oxohydrastinine can bind to xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . This inhibition can lead to decreased oxidative stress and protection of cellular components from damage. Additionally, oxohydrastinine may influence gene expression by modulating the activity of transcription factors such as hypoxia-inducible factors . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative stress and hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxohydrastinine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that oxohydrastinine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to oxohydrastinine has been associated with sustained modulation of oxidative stress responses and gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of oxohydrastinine vary with different dosages in animal models. At lower doses, oxohydrastinine has been shown to exert protective effects against oxidative stress and hypoxia . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of oxohydrastinine.

Metabolic Pathways

Oxohydrastinine is involved in several metabolic pathways, including those related to oxidative stress and hypoxia. The compound interacts with enzymes such as xanthine oxidoreductase, influencing the production of uric acid and reactive oxygen species . Additionally, oxohydrastinine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes and transcription factors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of oxohydrastinine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Oxohydrastinine may interact with transporters and binding proteins that facilitate its movement within cells, influencing its localization and accumulation.

Subcellular Localization

Oxohydrastinine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound may be directed to particular organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows oxohydrastinine to modulate specific cellular processes and pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxyhydrastinine can be synthesized through the oxidative splitting of hydrastine hydrochloride using nitric acid . This method yields oxohydrastinine in good quantities. The compound can also be prepared using pH-zone-refining counter-current chromatography and semipreparative reversed-phase liquid chromatography .

Industrial Production Methods: Industrial production of oxohydrastinine involves the extraction of hydrastine from the plant Hydrastis canadensis, followed by its chemical modification. The process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Analyse Des Réactions Chimiques

Types of Reactions: Oxyhydrastinine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidative splitting of hydrastine to produce oxohydrastinine.

Reduction: Specific reducing agents can be used to modify the structure of oxohydrastinine, although detailed conditions are less commonly documented.

Substitution: Various nucleophiles can be introduced to the oxohydrastinine structure under appropriate conditions.

Major Products: The major product formed from the oxidation of hydrastine is oxohydrastinine itself . Further reactions can yield derivatives with different functional groups, depending on the reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Overview:

Oxyhydrastinine has been investigated for its antibacterial properties against various pathogens. Studies indicate that it may be effective against certain gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Case Study:

A study published in the Journal of Natural Products demonstrated that extracts containing this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus were found to be lower than those for conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .

Data Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Streptococcus pneumoniae | 16 | |

| Escherichia coli | >64 |

Anti-Inflammatory Properties

Overview:

this compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research published in Phytotherapy Research indicated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and various interleukins in macrophages stimulated with lipopolysaccharide (LPS). The results highlight its potential as a natural anti-inflammatory agent .

Data Table: Inhibitory Effects on Cytokine Production

| Cytokine | Treatment Concentration (µg/mL) | Expression Level Reduction (%) | Reference |

|---|---|---|---|

| iNOS | 25 | 85 | |

| Interleukin-1β | 25 | 70 | |

| Tumor Necrosis Factor-α | 25 | 60 |

Potential in Drug Development

Overview:

The unique structural characteristics of this compound position it as a valuable lead compound in drug development. Its isoquinoline structure shares similarities with other bioactive compounds, suggesting avenues for synthetic modifications to enhance efficacy.

Case Study:

In a study focused on the synthesis of new derivatives, researchers demonstrated that modifying the this compound structure could yield compounds with improved antimicrobial and anti-inflammatory activities. This approach underscores the importance of structural optimization in drug design .

Comparaison Avec Des Composés Similaires

Hydrastinine: A closely related compound with similar antibacterial properties.

Protopine: Another alkaloid with a similar structure but different biological activities.

Cryptopine: Shares structural similarities but has distinct pharmacological properties.

Uniqueness: Oxyhydrastinine is unique due to its specific antibacterial activity and its role as an intermediate in the synthesis of other complex molecules . Its distinct chemical structure allows for various modifications, making it a versatile compound in scientific research.

Activité Biologique

Oxyhydrastinine, a chemical compound with the molecular formula and a molecular weight of 205.21 g/mol, is an isoquinolone alkaloid primarily derived from the plant Hydrastis canadensis (goldenseal) and other sources like Hypecoum imberbe and Hypecoum leptocarpum . This article delves into the biological activities of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity, particularly against pathogens such as Staphylococcus aureus. Studies indicate that it may enhance the effectiveness of other antimicrobial agents, such as berberine, by inhibiting bacterial efflux pumps, which are crucial for antibiotic resistance .

The mode of action of this compound involves several biochemical pathways:

- Inhibition of Xanthine Oxidoreductase : this compound can bind to xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species (ROS). This mechanism is particularly relevant in conditions characterized by oxidative stress .

- Modulation of Hypoxia-Inducible Factors : The compound influences cell signaling pathways related to hypoxia, affecting gene expression and cellular metabolism under low oxygen conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is transported across cell membranes and distributed to various cellular compartments. Its stability and degradation over time can influence its long-term biological effects .

Biochemical Analysis

A comprehensive analysis of this compound reveals its interactions with enzymes involved in oxidative stress responses. The compound's ability to modulate enzyme activity suggests potential applications in treating conditions associated with oxidative damage.

| Biochemical Property | Effect |

|---|---|

| Xanthine Oxidoreductase Inhibition | Reduces ROS production |

| Modulation of Hypoxia Pathways | Influences gene expression under hypoxia |

| Interaction with Efflux Pumps | Enhances antibacterial activity |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. At lower concentrations, it has shown protective effects against oxidative stress and hypoxia in animal models .

Temporal Effects

Studies have highlighted that the biological effects of this compound can change over time due to its stability characteristics. Long-term exposure studies are necessary to fully understand its pharmacodynamics .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other isoquinoline alkaloids but exhibits unique antibacterial properties. Below is a comparison table highlighting differences among related compounds:

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | C11H11NO3 | Antibacterial, antioxidant |

| Hydrastinine | C12H13NO3 | Antimicrobial |

| Protopine | C19H21NO4 | Antioxidant, anti-inflammatory |

| Cryptopine | C19H21NO4 | Antimicrobial, cytotoxic |

Propriétés

IUPAC Name |

6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUVXEAALLSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203693 | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-29-4 | |

| Record name | Oxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.